molecular formula C22H25N3O3 B254432 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B254432
M. Wt: 379.5 g/mol
InChI Key: BGJAXVAVLHTHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile, also known as DBEC, is a synthetic compound that belongs to the class of chromene derivatives. DBEC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of Parkinson's disease.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of topoisomerase II. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, improves cognitive function and memory. Furthermore, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has been shown to possess antioxidant properties, which protect the cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has several advantages that make it an attractive compound for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential chemotherapeutic agent. However, 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Furthermore, the mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, which makes it difficult to predict its efficacy in vivo.

Future Directions

There are several future directions for the research on 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. Firstly, more studies are needed to elucidate the mechanism of action of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. This will help in understanding the efficacy of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile in vivo. Secondly, more studies are needed to investigate the toxicity and pharmacokinetics of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile. This will help in determining the safe and effective dosage of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile for clinical use. Thirdly, more studies are needed to investigate the potential of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile as a chemotherapeutic agent. This will help in developing new treatments for cancer. Finally, more studies are needed to investigate the potential of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. This will help in developing new treatments for these diseases.

Synthesis Methods

The synthesis of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile involves a multistep process that includes the condensation of 4-butoxy-3-ethoxybenzaldehyde with malononitrile, followed by cyclization with ammonium acetate and finally, amination with 4-aminobenzoic acid. The yield of 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile can be improved by optimizing the reaction conditions such as temperature, time, and reagent concentrations.

properties

Product Name

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H25N3O3/c1-3-5-10-27-18-9-6-14(11-20(18)26-4-2)21-16-8-7-15(24)12-19(16)28-22(25)17(21)13-23/h6-9,11-12,21H,3-5,10,24-25H2,1-2H3

InChI Key

BGJAXVAVLHTHSM-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC

Origin of Product

United States

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